Lysine-Alanine Dipeptide: A Comprehensive Technical Guide
Lysine-Alanine Dipeptide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the lysine-alanine (Lys-Ala) dipeptide. It covers its core chemical, physical, and biological characteristics, offering valuable data and methodologies for researchers and professionals in the fields of biochemistry, drug development, and nutritional science. This document includes detailed experimental protocols for the synthesis, purification, and characterization of Lys-Ala, as well as an exploration of its potential role in cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
The lysine-alanine (Lys-Ala) dipeptide, a molecule formed from the amino acids L-lysine and L-alanine, serves as a valuable model for studying peptide chemistry, biochemistry, and nutritional science. Its structure, combining a basic and a nonpolar aliphatic amino acid, imparts unique physicochemical properties that influence its biological activity and potential applications. This guide aims to consolidate the core knowledge of Lys-Ala, providing a foundational resource for its study and utilization.
Physicochemical Properties
The fundamental properties of Lys-Ala are summarized below. It is important to note that while some data are derived from experimental measurements of similar molecules, other values are based on computational predictions and should be considered as such.
General and Chemical Properties
| Property | Value | Source |
| Systematic Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid | PubChem |
| Molecular Formula | C₉H₁₉N₃O₃ | PubChem |
| Molecular Weight | 217.27 g/mol | PubChem |
| CAS Number | 17043-71-9 | PubChem |
| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem |
Predicted Physicochemical Data
| Property | Value | Method/Source |
| Isoelectric Point (pI) | ~10.20 | Estimated from pKa values of functional groups |
| LogP | -3.62 | Extrapolated, Human Metabolome Database |
| pKa (α-carboxyl) | ~2.2 | Estimated |
| pKa (α-amino) | ~9.0 | Estimated |
| pKa (Lysine side-chain amino) | ~10.5 | Estimated |
| Solubility in Water | Data not available | - |
| Solubility in Methanol | Data not available | - |
| Solubility in Ethanol | Data not available | - |
| Solubility in DMSO | Data not available | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of the Lys-Ala dipeptide. These protocols are based on established techniques in peptide chemistry and can be adapted as needed.
Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing peptides in a laboratory setting.[1]
Materials:
-
Fmoc-Ala-Wang resin (or similar pre-loaded resin)
-
Fmoc-Lys(Boc)-OH (Boc = tert-butyloxycarbonyl)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Final Fmoc Deprotection: Repeat the deprotection step (3.1.2) to remove the Fmoc group from the N-terminal lysine (B10760008).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used to purify peptides based on their hydrophobicity.[2][3][4]
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Crude Lys-Ala peptide dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Gradient Elution:
-
Inject the peptide solution onto the column.
-
Apply a linear gradient from 5% to 50% Mobile Phase B over 30 minutes at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Lys-Ala dipeptide as a white powder.
Characterization
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide.[5][6]
Sample Preparation:
-
Dissolve a small amount of the purified peptide in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
Acquisition Parameters (Typical):
-
Ionization Mode: Positive
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Expected Ion: [M+H]⁺ at m/z 218.15
¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the dipeptide.
Sample Preparation:
-
Dissolve 5-10 mg of the purified peptide in 0.5 mL of D₂O.
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
-
Alanine α-H: ~4.0 ppm (quartet)
-
Alanine β-CH₃: ~1.4 ppm (doublet)
-
Lysine α-H: ~3.7 ppm (triplet)
-
Lysine β-CH₂: ~1.8 ppm (multiplet)
-
Lysine γ-CH₂: ~1.4 ppm (multiplet)
-
Lysine δ-CH₂: ~1.6 ppm (multiplet)
-
Lysine ε-CH₂: ~2.9 ppm (triplet)
Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):
-
Alanine C=O: ~175 ppm
-
Alanine Cα: ~52 ppm
-
Alanine Cβ: ~19 ppm
-
Lysine C=O: ~178 ppm
-
Lysine Cα: ~56 ppm
-
Lysine Cβ: ~32 ppm
-
Lysine Cγ: ~24 ppm
-
Lysine Cδ: ~28 ppm
-
Lysine Cε: ~41 ppm
Stability Assessment
The stability of Lys-Ala can be assessed at different pH values and temperatures by monitoring its degradation over time using RP-HPLC.[7][8]
Procedure:
-
Prepare solutions of Lys-Ala at a known concentration in buffers of different pH (e.g., pH 4, 7, and 9).
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specific time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Analyze the aliquots by analytical RP-HPLC to quantify the amount of intact Lys-Ala remaining.
-
Plot the percentage of intact Lys-Ala versus time to determine the degradation rate at each condition.
Biological Context and Signaling
Dipeptides and tripeptides are absorbed in the intestine by peptide transporters such as PEPT1 and PEPT2.[9][10] Once inside the cell, they can be hydrolyzed into their constituent amino acids or may exert biological effects as intact molecules. Lysine, as an essential amino acid, is known to play a role in activating the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth and proliferation.[9][11][12][13]
The mTORC1 pathway is activated by the presence of amino acids at the lysosomal surface. This process involves the Rag family of small GTPases. While the direct role of the Lys-Ala dipeptide in this pathway is not fully elucidated, it is plausible that upon cellular uptake, its hydrolysis to lysine contributes to the intracellular amino acid pool that signals to mTORC1.
Conclusion
This technical guide has provided a detailed overview of the fundamental properties of the lysine-alanine dipeptide. While significant information has been compiled regarding its synthesis, purification, and characterization, a notable gap exists in the availability of specific experimental data for its physicochemical properties, such as solubility and pKa values. The outlined experimental protocols serve as robust starting points for researchers. Further investigation into the direct biological effects of intact Lys-Ala on cellular signaling pathways, such as mTOR, is warranted to fully understand its physiological significance. This guide is intended to be a living document, to be updated as more experimental data becomes available.
References
- 1. Diastereoselective discrimination of lysine-alanine-alanine peptides by zwitterionic cinchona alkaloid-based chiral selectors using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Comparison of Predicted pKa Values for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 9. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
